molecular formula C10H19N B14670144 (4aS,8aS)-4a-Methyldecahydroquinoline CAS No. 45846-78-4

(4aS,8aS)-4a-Methyldecahydroquinoline

Cat. No.: B14670144
CAS No.: 45846-78-4
M. Wt: 153.26 g/mol
InChI Key: MBQXXEKLNYIWMP-UWVGGRQHSA-N
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Description

(4aS,8aS)-4a-Methyldecahydroquinoline is a stereochemically defined organic compound belonging to the class of decahydroquinolines This compound is characterized by its unique three-dimensional structure, which includes two chiral centers at positions 4a and 8a, both in the S-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aS)-4a-Methyldecahydroquinoline typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4a-methylquinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction is carried out in the presence of hydrogen gas, and the stereochemistry is controlled by the choice of catalyst and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes, which allow for better control over reaction parameters and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aS)-4a-Methyldecahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated amines.

    Substitution: N-substituted decahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (4aS,8aS)-4a-Methyldecahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
  • (2R,4aS,8aS)-2-Methyldecahydronaphthalene
  • (4R,4aS,8aS)-1-Hydroxy-2-(hydroxymethyl)-5,5,8a-trimethyl-4-[(2E,4E,6E)-2,4,6-octatrienoyloxy]-1

Uniqueness

(4aS,8aS)-4a-Methyldecahydroquinoline is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

45846-78-4

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4aS,8aS)-4a-methyl-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline

InChI

InChI=1S/C10H19N/c1-10-6-3-2-5-9(10)11-8-4-7-10/h9,11H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

MBQXXEKLNYIWMP-UWVGGRQHSA-N

Isomeric SMILES

C[C@@]12CCCC[C@@H]1NCCC2

Canonical SMILES

CC12CCCCC1NCCC2

Origin of Product

United States

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